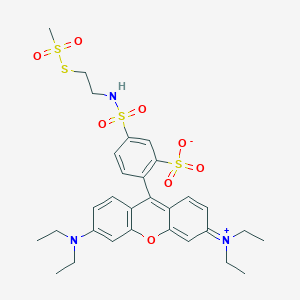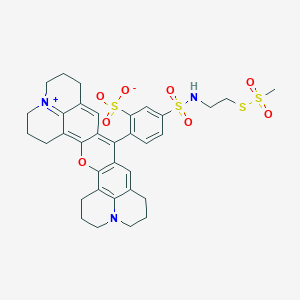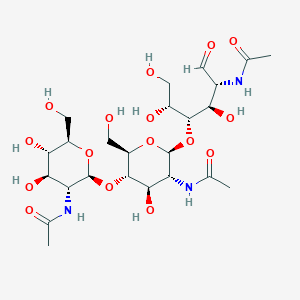
Bevonium metilsulfate
Descripción general
Descripción
El metilsulfato de bevonio, también conocido como bevonium methyl sulfate, es un compuesto de amonio cuaternario con propiedades antimuscarínicas. Se utiliza comúnmente por sus efectos antiespasmódicos y broncodilatadores. El compuesto se utiliza a menudo en forma de su sal de metilsulfato y tiene aplicaciones en varios campos médicos y de investigación .
Aplicaciones Científicas De Investigación
El metilsulfato de bevonio tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como reactivo en la síntesis orgánica y como compuesto estándar en la química analítica.
Biología: Se emplea en estudios que involucran receptores muscarínicos de acetilcolina debido a sus propiedades antimuscarínicas.
Medicina: Se utiliza en el desarrollo de fármacos antiespasmódicos y broncodilatadores.
Industria: Se aplica en la formulación de productos farmacéuticos y como intermedio en la síntesis de otros compuestos químicos
Mecanismo De Acción
El metilsulfato de bevonio ejerce sus efectos actuando como antagonista en los receptores muscarínicos de acetilcolina. Se une a estos receptores, inhibiendo la acción de la acetilcolina, un neurotransmisor involucrado en la contracción muscular y otros procesos fisiológicos. Esta inhibición conduce a la relajación de los músculos lisos, lo que da como resultado sus efectos antiespasmódicos y broncodilatadores .
Compuestos Similares:
Pirenzepina: Otro compuesto antimuscarínico con propiedades similares.
Atropina: Un conocido agente antimuscarínico utilizado para diversas aplicaciones médicas.
Escopolamina: Se utiliza por sus efectos antimuscarínicos y antieméticos.
Singularidad del Metilsulfato de Bevonio: El metilsulfato de bevonio es único debido a su estructura química específica, que proporciona un efecto antimuscarínico equilibrado con efectos secundarios mínimos. Su estructura de amonio cuaternario mejora su estabilidad y solubilidad, lo que lo hace adecuado para diversas formulaciones farmacéuticas .
Análisis Bioquímico
Biochemical Properties
Bevonium metilsulfate plays a significant role in biochemical reactions by acting as a muscarinic acetylcholine receptor antagonist. It interacts with muscarinic receptors (M1, M2, M3, M4, and M5) in the body, inhibiting the action of acetylcholine. This inhibition leads to a reduction in smooth muscle contractions and glandular secretions . The compound’s interaction with these receptors is crucial for its therapeutic effects, particularly in reducing spasms and dilating the bronchi.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. By blocking muscarinic receptors, this compound reduces intracellular calcium levels, leading to decreased muscle contractions and glandular secretions . This modulation of cell signaling pathways can also impact gene expression, resulting in altered cellular responses.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to muscarinic acetylcholine receptors, preventing acetylcholine from exerting its effects. This binding leads to the inhibition of G-protein coupled receptor signaling, which in turn reduces the activity of downstream effectors such as phospholipase C and adenylate cyclase . The inhibition of these enzymes results in decreased production of second messengers like inositol trisphosphate (IP3) and cyclic AMP (cAMP), ultimately leading to reduced muscle contractions and glandular secretions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under extreme conditions . Long-term studies have shown that the compound can maintain its efficacy in reducing muscle contractions and glandular secretions over time, although its potency may decrease with prolonged exposure.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively reduces muscle contractions and glandular secretions without significant adverse effects . At higher doses, this compound can cause toxic effects such as tachycardia, dry mouth, and urinary retention . These threshold effects highlight the importance of careful dosage management in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its role as a muscarinic receptor antagonist. The compound interacts with enzymes such as acetylcholinesterase, which breaks down acetylcholine in the synaptic cleft . By inhibiting acetylcholine’s action, this compound indirectly affects metabolic flux and metabolite levels, leading to altered cellular responses.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cells, this compound can accumulate in specific compartments, influencing its localization and activity. This distribution is crucial for its therapeutic effects, as it ensures the compound reaches its target sites.
Subcellular Localization
This compound’s subcellular localization is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization allows this compound to exert its effects precisely where needed, enhancing its therapeutic efficacy.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de metilsulfato de bevonio típicamente implica la reacción de ácido 2-hidroxi-2,2-difenilacético con 1,1-dimetilpiperidinio. La reacción procede a través de la esterificación, seguida de la cuaternización con metilsulfato para producir el producto final .
Métodos de Producción Industrial: La producción industrial de metilsulfato de bevonio sigue rutas sintéticas similares, pero se optimiza para la producción a gran escala. Esto implica el uso de reactores de flujo continuo y condiciones de reacción controladas para garantizar un alto rendimiento y pureza. El proceso incluye pasos de purificación rigurosos, como la recristalización y la cromatografía, para obtener el producto final de calidad farmacéutica .
Análisis De Reacciones Químicas
Tipos de Reacciones: El metilsulfato de bevonio experimenta varias reacciones químicas, que incluyen:
Reacciones de Sustitución: El grupo de amonio cuaternario puede participar en reacciones de sustitución nucleófila.
Hidrólisis: El enlace éster en la molécula puede ser hidrolizado bajo condiciones ácidas o básicas.
Reactivos y Condiciones Comunes:
Sustitución Nucleófila: Los reactivos comunes incluyen nucleófilos como haluros e hidróxidos.
Hidrólisis: Se utilizan soluciones acuosas ácidas o básicas para hidrolizar el enlace éster.
Principales Productos Formados:
Reacciones de Sustitución: Los productos dependen del nucleófilo utilizado; por ejemplo, la reacción con iones cloruro produce la sal de cloruro correspondiente.
Comparación Con Compuestos Similares
Pirenzepine: Another antimuscarinic compound with similar properties.
Atropine: A well-known antimuscarinic agent used for various medical applications.
Scopolamine: Used for its antimuscarinic and antiemetic effects.
Uniqueness of Bevonium Metilsulfate: this compound is unique due to its specific chemical structure, which provides a balanced antimuscarinic effect with minimal side effects. Its quaternary ammonium structure enhances its stability and solubility, making it suitable for various pharmaceutical formulations .
Propiedades
IUPAC Name |
(1,1-dimethylpiperidin-1-ium-2-yl)methyl 2-hydroxy-2,2-diphenylacetate;methyl sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28NO3.CH4O4S/c1-23(2)16-10-9-15-20(23)17-26-21(24)22(25,18-11-5-3-6-12-18)19-13-7-4-8-14-19;1-5-6(2,3)4/h3-8,11-14,20,25H,9-10,15-17H2,1-2H3;1H3,(H,2,3,4)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXKJGGRSAVLXTE-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCCCC1COC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C.COS(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31NO7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
33371-53-8 (Parent), 75-93-4 (Parent) | |
| Record name | Bevonium metilsulfate [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005205823 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3046615 | |
| Record name | Bevonium metilsulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3046615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
465.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5205-82-3 | |
| Record name | Bevonium methyl sulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5205-82-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bevonium metilsulfate [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005205823 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bevonium metilsulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3046615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bevonium metilsulfate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.638 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BEVONIUM METILSULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UWC15E373Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![s-Triazolo[3,4-a]phthalazine](/img/structure/B13923.png)



